

Application Notes and Protocols for SR1664 in High-Fat Diet Mouse Models

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Compound of Interest

Compound Name: SR1664

Cat. No.: B15545065

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Audience: Researchers, scientists, and drug development professionals.

Introduction

SR1664 is a selective, non-agonist peroxisome proliferator-activated receptor-gamma (PPAR γ) ligand. Unlike full agonists such as thiazolidinediones (TZDs), **SR1664** does not activate the classical PPAR γ transcriptional program associated with adipogenesis and side effects like weight gain and fluid retention.^{[1][2][3]} Its primary mechanism of action is the inhibition of cyclin-dependent kinase 5 (Cdk5)-mediated phosphorylation of PPAR γ at serine 273.^{[4][5]} This phosphorylation is a key event in the development of insulin resistance in the context of a high-fat diet (HFD).^{[4][5]} By blocking this phosphorylation, **SR1664** has demonstrated potent anti-diabetic effects in HFD-fed mouse models, improving insulin sensitivity and glucose homeostasis without the adverse effects of traditional PPAR γ agonists.^{[1][4][6]} These application notes provide detailed protocols for the use of **SR1664** in HFD mouse models based on published research.

Data Presentation

Table 1: Summary of SR1664 Dosage and Administration in High-Fat Diet Mouse Models

Parameter	Study 1	Study 2
Mouse Strain	Wild-type mice	Not specified
Diet Model	High-fat, high-sugar diet	High-fat, high-carbohydrate diet
Diet Duration	Not specified	16 weeks
SR1664 Dosage	Up to 10 mg/kg	Not specified in abstract
Administration Route	Intraperitoneal injection	Not specified in abstract
Frequency	Twice daily	Daily during the final 4 weeks
Treatment Duration	5 days	4 weeks
Vehicle	10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline or 10% DMSO, 90% Corn Oil[7]	Not specified
Reference	[4]	[3]

Table 2: Effects of SR1664 on Metabolic Parameters in High-Fat Diet-Fed Mice

Parameter	Vehicle Control	SR1664 (10 mg/kg)	% Change vs. Control	Reference
Fasting Insulin	High	Significantly reduced	↓	[4]
HOMA-IR	High	Dose-dependently improved	↓	[4][8]
Glucose Infusion Rate (GIR) in Euglycemic Clamp	Low	Significantly greater	↑	[4][8]
Hepatic Glucose Production (HGP) Suppression	Low	Improved	↑	[4]
Adipose Tissue Glucose Disposal	Low	Improved	↑	[4]
Body Weight	No significant difference	No significant difference	~0%	[4]
Adiponectin Gene Expression (WAT)	Low	Induced	↑	[8]
Adipsin Gene Expression (WAT)	Low	Induced	↑	[8]

Experimental Protocols

High-Fat Diet-Induced Obesity Mouse Model

- Animal Model: C57BL/6J mice are a commonly used strain for diet-induced obesity studies. [9]

- **Diet:** A high-fat diet with 45% to 60% of calories derived from fat is typically used to induce obesity and insulin resistance.^{[10][11]} The diet should be administered for a period of 8-16 weeks to establish the metabolic phenotype.
- **Housing:** Mice should be housed in a temperature-controlled environment with a 12-hour light/dark cycle and have ad libitum access to food and water.

SR1664 Administration

- **Preparation of SR1664 Solution:**
 - **Vehicle Option 1:** Prepare a vehicle solution of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.^[7]
 - **Vehicle Option 2:** Prepare a vehicle solution of 10% DMSO and 90% corn oil.^[7]
 - Dissolve **SR1664** in the chosen vehicle to the desired final concentration (e.g., for a 10 mg/kg dose in a 25g mouse with an injection volume of 100 μ L, the concentration would be 2.5 mg/mL). Sonication may be used to aid dissolution.^[7] Prepare fresh on the day of use.^[7]
- **Administration:**
 - Administer **SR1664** via intraperitoneal (i.p.) injection.
 - The typical dosage ranges up to 10 mg/kg, administered twice daily for short-term studies (e.g., 5 days).^[4] For longer-term studies, a once-daily administration for 4 weeks has been reported.^[3]

Hyperinsulinemic-Euglycemic Clamp

This procedure is the gold standard for assessing insulin sensitivity in vivo.

- **Surgical Preparation:** 5-7 days prior to the clamp, surgically implant catheters into the jugular vein for infusions and the carotid artery for blood sampling.
- **Fasting:** Fast the mice overnight (for approximately 14-16 hours) before the clamp.

- Basal Period (t = -90 to 0 min):
 - Infuse a tracer, such as [3-³H]glucose, at a constant rate to measure basal glucose turnover.
- Clamp Period (t = 0 to 120 min):
 - Initiate a continuous infusion of human insulin.
 - Simultaneously, infuse a variable rate of 20% glucose solution to maintain euglycemia (blood glucose at ~120 mg/dL).
 - Collect blood samples from the arterial catheter every 10 minutes to monitor blood glucose and adjust the glucose infusion rate (GIR) accordingly.
- Data Analysis: The GIR required to maintain euglycemia is a measure of whole-body insulin sensitivity. Higher GIR indicates greater insulin sensitivity.

Homeostatic Model Assessment of Insulin Resistance (HOMA-IR)

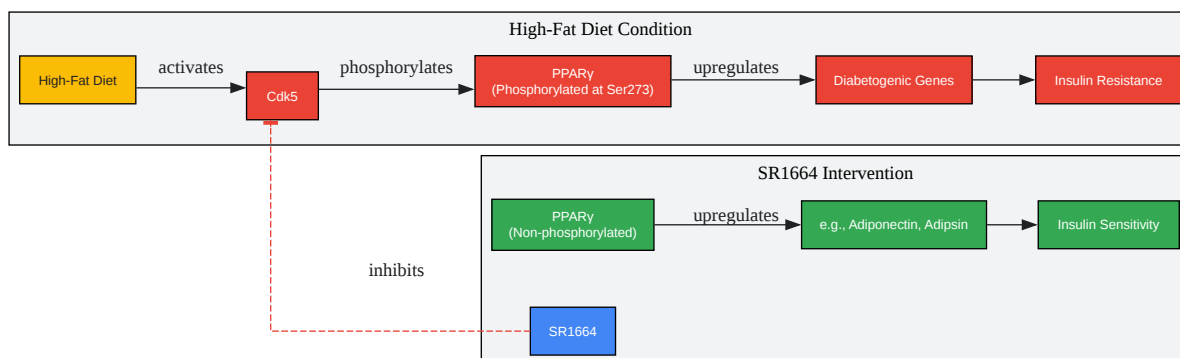
HOMA-IR is a calculation used to estimate insulin resistance from fasting glucose and insulin levels.

- Blood Collection: Collect blood from fasted mice (overnight fast).
- Measurements:
 - Measure fasting blood glucose using a glucometer.
 - Measure fasting plasma insulin using a mouse-specific ELISA kit.
- Calculation:
 - $\text{HOMA-IR} = [\text{Fasting Insulin } (\mu\text{U/mL}) \times \text{Fasting Glucose (mg/dL)}] / 405.$

Gene Expression Analysis in Adipose Tissue

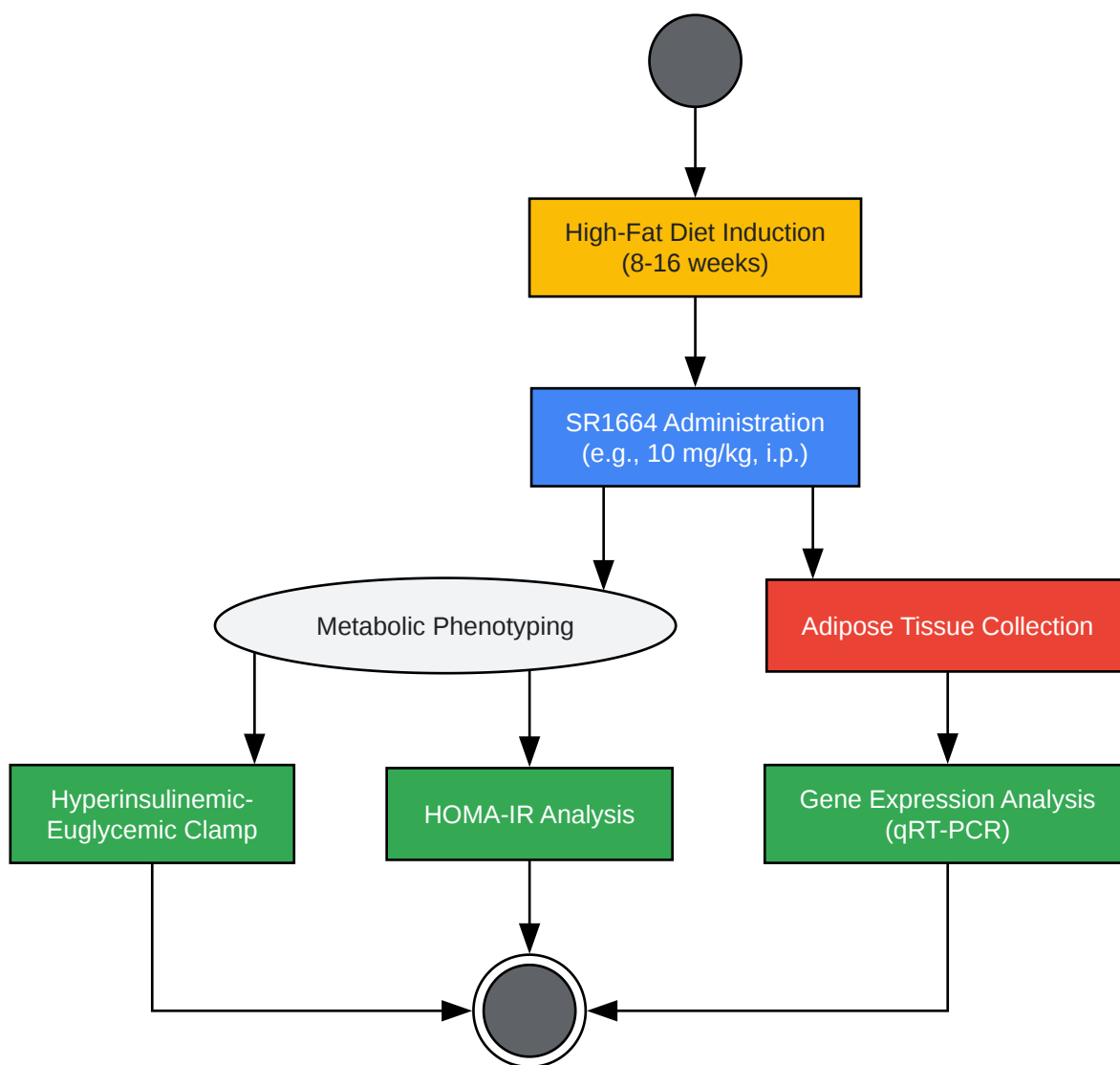
- Tissue Collection: Euthanize mice and dissect white adipose tissue (WAT), such as epididymal or inguinal fat pads. Immediately snap-freeze the tissue in liquid nitrogen and store at -80°C.
- RNA Isolation:
 - Homogenize the frozen adipose tissue.
 - Isolate total RNA using a commercial kit (e.g., RNeasy Lipid Tissue Mini Kit) according to the manufacturer's instructions.
- Quantitative Real-Time PCR (qRT-PCR):
 - Synthesize cDNA from the isolated RNA using a reverse transcription kit.
 - Perform qRT-PCR using gene-specific primers for target genes (e.g., Adiponectin, Adipsin) and a housekeeping gene (e.g., β -actin or Gapdh) for normalization.
 - Analyze the relative gene expression using the $\Delta\Delta C_t$ method.

Mandatory Visualization



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Caption: **SR1664** signaling pathway in high-fat diet conditions.



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Caption: Experimental workflow for **SR1664** studies in HFD mice.

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